Lactosylsphingosine
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Description
Lactosylsphingosine is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3
This compound is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide,this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3
Mechanism of Action
Target of Action
Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.
Mode of Action
This compound interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of this compound on neutrophils varies depending on the concentration of the compound.
Biochemical Pathways
This compound is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of this compound and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .
Pharmacokinetics
It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.
Biochemical Analysis
Biochemical Properties
Lactosylsphingosine interacts with various enzymes, proteins, and other biomolecules. It is a precursor in the synthesis of lyso-ganglioside G M3 . Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes .
Cellular Effects
This compound influences cell function in a variety of ways. For instance, it reduces the viability of human neutrophils in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of a G protein-coupled receptor, TDAG8, a member of the sphingosine-1-phosphate receptor superfamily .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSCOKUMZMISB-GPWKTZPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109785-20-8 |
Source
|
Record name | Lactosyl lysosphingolipid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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